BENGHE Validation & Comparative

Check Availability & Pricing

comparative study of checkerboard vs. time-kill
synergy assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial synergist 1

Cat. No.: B12419577

A Comparative Guide to Checkerboard and Time-Kill Synergy Assays for Antimicrobial Drug
Combinations.

For researchers and scientists in drug development, selecting the appropriate assay to
evaluate the synergistic potential of antimicrobial combinations is a critical decision. The two
most widely employed methods, the checkerboard assay and the time-kill synergy assay, offer
distinct advantages and disadvantages in determining how drugs interact. This guide provides
a detailed comparison of these two techniques, supported by experimental data and protocols,
to aid in the selection of the most suitable method for your research needs.

Introduction to Synergy Testing

The combination of antimicrobial agents is a key strategy in combating multidrug-resistant
pathogens, preventing the emergence of resistance, and achieving synergistic effects for
enhanced efficacy. Synergy occurs when the combined effect of two or more drugs is greater
than the sum of their individual effects. Conversely, antagonism is observed when the
combination is less effective. Additivity describes a scenario where the combined effect is equal
to the sum of the individual effects.

The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive,
indifferent, or antagonistic effects of antimicrobial combinations. It determines the minimum
inhibitory concentration (MIC) of each drug alone and in combination.
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Experimental Protocol: Checkerboard Assay

o Preparation of Antimicrobial Agents: Prepare stock solutions of each antimicrobial agent. A
series of two-fold dilutions of each drug is prepared.

o Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of Drug A are made along
the x-axis, and serial dilutions of Drug B are made along the y-axis. This creates a
"checkerboard" of all possible concentration combinations.

 Inoculation: Each well is inoculated with a standardized suspension of the test
microorganism (e.g., 5 x 105 CFU/mL).

 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

o Data Analysis: The MIC of each drug alone and in combination is determined by visual
inspection for turbidity. The Fractional Inhibitory Concentration (FIC) index is then calculated
to determine the nature of the interaction.

The FIC index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of
Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Synergy: FIC index < 0.5

Additivity: 0.5 < FIC index < 1

Indifference: 1 < FIC index <4

Antagonism: FIC index > 4
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Caption: Workflow of the checkerboard synergy assay.

The Time-Kill Synergy Assay

The time-kill synergy assay provides a dynamic picture of the antimicrobial interaction over
time. It measures the rate of bacterial killing by antimicrobial combinations compared to the
individual agents.

Experimental Protocol: Time-Kill Synergy Assay

o Preparation: Prepare cultures of the test microorganism in the logarithmic phase of growth.
Prepare antimicrobial agents at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).

 Incubation: The bacterial culture is incubated with the antimicrobial agents alone and in
combination. A growth control (no drug) is also included.

o Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

e Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by
serial dilution and plating.

o Data Analysis: The results are plotted as log10 CFU/mL versus time.
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Synergy: = 2 log10 decrease in CFU/mL between the combination and the most active single
agent at 24 hours.

Additivity: < 2 log10 but > 1 log10 decrease in CFU/mL.

Indifference: = 1 log10 change in CFU/mL.

Antagonism: > 2 log10 increase in CFU/mL.
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Caption: Workflow of the time-kill synergy assay.

Comparative Analysis
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Feature Checkerboard Assay Time-Kill Synergy Assay
o Measures the inhibition of Measures the rate of bacterial
Principle _ _ _ o _
growth at a single time point. killing over time.
) Fractional Inhibitory )
Endpoint Change in log10 CFU/mL.

Concentration (FIC) Index.

Information Provided

Static interaction (synergy,
additivity, indifference,

antagonism).

Dynamic interaction, rate of
killing, bactericidal vs.

bacteriostatic activity.

High-throughput, suitable for

Low-throughput, labor-

Throughput _ o , _
screening many combinations.  intensive.
_ Higher cost due to media,
Cost Relatively low cost.
plates, and labor.
) Technically simpler to perform More complex and time-
Complexity

and interpret.

consuming.

Clinical Relevance

Good for initial screening, but
may not reflect in vivo

dynamics.

Considered more clinically
relevant as it mimics in vivo

pharmacodynamics.

Data Presentation: A Case Study

A study comparing the synergy of antibiotics A and B against Pseudomonas aeruginosa yielded

the following results:

Checkerboard Assay Results

MIC in
MIC Alone o Interpretati
Drug Combinatio FIC FIC Index
(ng/mL) on
n (pg/mL)
Antibiotic A 16 4 0.25 0.5 Synergy
Antibiotic B 8 2 0.25

Time-Kill Assay Results
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Logl0 CFU/mL Logl0 CFU/mL Change in

Treatment Interpretation
at Oh at 24h Log10 CFU/mL
Control 6.0 8.5 +2.5 Growth
Antibiotic A (1x . .
6.0 5.8 -0.2 Bacteriostatic
MIC)
Antibiotic B (1x Weakly
6.0 4.5 -15 o
MIC) bactericidal
Syner
A+ B (1x MIC) 6.0 2.0 -4.0 ynergy

(Bactericidal)

Conclusion

The choice between the checkerboard and time-kill synergy assays depends on the specific
research question and available resources. The checkerboard assay is an excellent high-
throughput screening tool for identifying potentially synergistic combinations. However, the
time-kill assay provides more detailed, dynamic information on the nature of the antimicrobial
interaction and is generally considered to have greater clinical relevance. For a comprehensive
evaluation, a tiered approach is often recommended, where promising combinations identified
by the checkerboard method are subsequently confirmed and further characterized using the

time-kill assay.

« To cite this document: BenchChem. [comparative study of checkerboard vs. time-kill synergy
assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12419577#comparative-study-of-checkerboard-vs-
time-kill-synergy-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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